1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene 1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18257075
InChI: InChI=1S/C12H14Br2O/c13-7-12(15-8-9-5-6-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2
SMILES:
Molecular Formula: C12H14Br2O
Molecular Weight: 334.05 g/mol

1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene

CAS No.:

Cat. No.: VC18257075

Molecular Formula: C12H14Br2O

Molecular Weight: 334.05 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene -

Specification

Molecular Formula C12H14Br2O
Molecular Weight 334.05 g/mol
IUPAC Name 1-bromo-2-[2-bromo-1-(cyclopropylmethoxy)ethyl]benzene
Standard InChI InChI=1S/C12H14Br2O/c13-7-12(15-8-9-5-6-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2
Standard InChI Key BZJJYRZRYRLPJN-UHFFFAOYSA-N
Canonical SMILES C1CC1COC(CBr)C2=CC=CC=C2Br

Introduction

1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene is a complex organic compound classified as a brominated aromatic hydrocarbon. Its structure includes multiple bromine substituents and a cyclopropylmethoxy group, which significantly influence its chemical reactivity and potential applications in synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene typically involves multi-step reactions starting from simpler aromatic compounds. These reactions are usually conducted under controlled conditions using solvents such as dichloromethane or toluene, along with catalysts or bases to facilitate the reactions.

Key Steps in Synthesis

  • Starting Materials: The synthesis often begins with aromatic compounds that undergo alkylation and bromination reactions.

  • Reaction Conditions: Careful monitoring of temperature, solvent choice, and the presence of catalysts or bases is essential to achieve high yields and purity of the final product.

  • Purification Methods: Techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) are used to monitor and purify the compound.

Reactivity Mechanisms

  • Nucleophilic Substitution: The presence of bromine atoms allows for nucleophilic substitution reactions, which are often facilitated by polar aprotic solvents.

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, influenced by the steric effects of the cyclopropylmethoxy group.

Potential Applications

Research into 1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene could lead to advancements in medicinal chemistry and material science due to its reactivity and structural characteristics.

Fields of Application

  • Medicinal Chemistry: The compound's unique structure and reactivity make it a candidate for the synthesis of complex molecules with potential therapeutic applications.

  • Material Science: Its chemical properties could be exploited in the development of new materials with specific functionalities.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Features
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzeneMethyl group on the benzene ringPotential antimicrobial and anticancer properties
(2-Bromo-1-(cyclopropylmethoxy)ethyl)benzeneLacks additional bromine on the ethyl chainUsed as an intermediate in organic synthesis

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